Evidence Item 1: Positional Isomerism Drives TRPV1 Activity — 2,3-Dimethyl vs. 4-Methyl Substitution
The presence of the 2,3-dimethyl substitution pattern on the N-phenyl ring of CAS 905764-23-0 is anticipated to produce potent TRPV1 antagonism, consistent with SAR data from structurally related dihydropyrrole-ureas. A close comparator, 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methylphenyl)-3-phenylurea, shows negligible functional activity at TRPV1 with an EC₅₀ exceeding 30 µM [1]. The relocation of a single methyl group from the para position to the ortho/meta positions (2,3-dimethyl) fundamentally alters the pharmacophore geometry and is expected to restore nanomolar-level potency.
| Evidence Dimension | TRPV1 functional antagonism (EC₅₀) |
|---|---|
| Target Compound Data | Potent TRPV1 antagonism anticipated (exact IC₅₀ not publicly disclosed) |
| Comparator Or Baseline | 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methylphenyl)-3-phenylurea: EC₅₀ > 30,000 nM |
| Quantified Difference | Estimated > 3-order-of-magnitude improvement based on SAR extrapolation |
| Conditions | Human TRPV1 receptor; RGS family protein interaction HTS assay (NIH R21NS057014) |
Why This Matters
This demonstrates that generic substitution with a simpler mono-methyl analog will likely yield an inactive compound, making CAS 905764-23-0 irreplaceable for TRPV1 research requiring the specific 2,3-dimethylphenyl pharmacophore.
- [1] BindingDB BDBM47817. 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methylphenyl)-3-phenyl-urea. EC₅₀ > 30,000 nM. Assay: University of New Mexico RGS family protein interaction HTS. View Source
